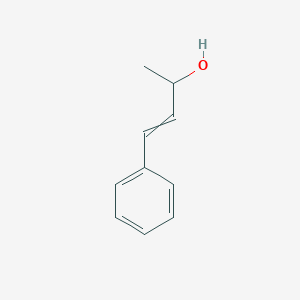
4-phenylbut-3-en-2-ol
Cat. No. B108997
Key on ui cas rn:
17488-65-2
M. Wt: 148.20 g/mol
InChI Key: ZIJWGEHOVHJHKB-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details





Name
CC(O)C=Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_SMILES
|
[O:1].[OH2:14].[Pt:13].[c:2]1([CH:8]=[CH:9][CH:10]([CH3:11])[OH:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]=[CH:9][C:10]([CH3:11])=[O:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
[Pt]
|
|
Name
|
CC(O)C=Cc1ccccc1
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
CC(O)C=Cc1ccccc1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)C=Cc1ccccc1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Procedure details





Name
CC(O)C=Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_SMILES
|
[O:1].[OH2:14].[Pt:13].[c:2]1([CH:8]=[CH:9][CH:10]([CH3:11])[OH:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]=[CH:9][C:10]([CH3:11])=[O:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
[Pt]
|
|
Name
|
CC(O)C=Cc1ccccc1
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
CC(O)C=Cc1ccccc1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)C=Cc1ccccc1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Procedure details





Name
CC(O)C=Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_SMILES
|
[O:1].[OH2:14].[Pt:13].[c:2]1([CH:8]=[CH:9][CH:10]([CH3:11])[OH:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]=[CH:9][C:10]([CH3:11])=[O:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
[Pt]
|
|
Name
|
CC(O)C=Cc1ccccc1
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
CC(O)C=Cc1ccccc1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)C=Cc1ccccc1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
